2-Methylcitric acid

描述

Methylcitric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Drosophila melanogaster, Psychotria punctata, and other organisms with data available.

RN given refers to parent cpd

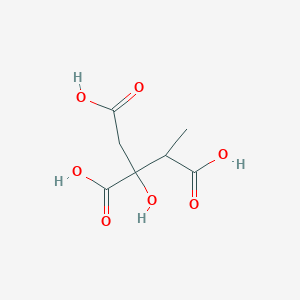

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxybutane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOXCRMFGMSKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863685 | |

| Record name | 2-Methylcitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylcitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6061-96-7 | |

| Record name | 2-Methylcitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6061-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylcitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Pathway of 2-Methylcitric Acid Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of 2-methylcitric acid is the initial and committing step of the methylcitrate cycle, a crucial metabolic pathway for the assimilation of propionyl-CoA. This pathway is essential for the detoxification of propionate and the utilization of alternative carbon sources in a wide range of organisms, from bacteria and fungi to its implications in human metabolic disorders.[1][2] An accumulation of propionyl-CoA, a toxic metabolite, can inhibit cellular growth.[3] In organisms that lack the methylmalonyl-CoA pathway for propionyl-CoA metabolism, the methylcitrate cycle is the primary route for its detoxification.[4] This technical guide provides a comprehensive overview of the biochemical pathway of this compound formation, including detailed enzymatic reactions, quantitative data, experimental protocols, and the pathway's intricate regulation and interplay with central metabolism.

The Methylcitrate Cycle: A Step-by-Step Breakdown

The methylcitrate cycle converts propionyl-CoA and oxaloacetate into pyruvate and succinate through a series of four enzymatic reactions.[2][4] The end products can then be utilized in central metabolic pathways such as the tricarboxylic acid (TCA) cycle and gluconeogenesis.[5]

Step 1: Formation of 2-Methylcitrate

The cycle is initiated by the condensation of propionyl-CoA and oxaloacetate, catalyzed by the enzyme 2-methylcitrate synthase (PrpC) . This reaction is analogous to the citrate synthase reaction in the TCA cycle.[6]

-

Reaction: Propionyl-CoA + Oxaloacetate + H₂O → (2S,3S)-2-Methylcitrate + CoA-SH[6]

-

Enzyme: 2-Methylcitrate Synthase (EC 2.3.3.5)[6]

-

Gene: prpC[2]

Step 2: Isomerization of 2-Methylcitrate to 2-Methylisocitrate

This conversion occurs in two steps, catalyzed by a dehydratase and a hydratase, similar to the aconitase reaction in the TCA cycle.

-

Sub-step 2a: Dehydration

-

Sub-step 2b: Hydration

Step 3: Cleavage of 2-Methylisocitrate

The final step of the cycle is the cleavage of 2-methylisocitrate into pyruvate and succinate, catalyzed by 2-methylisocitrate lyase (PrpB) .[9]

-

Reaction: (2R,3S)-2-Methylisocitrate ⇌ Pyruvate + Succinate[9]

-

Enzyme: 2-Methylisocitrate Lyase (EC 4.1.3.30)[9]

-

Gene: prpB[10]

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the methylcitrate cycle are dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data.

| Enzyme | Organism | Substrate(s) | K_m_ | V_max_ | Reference(s) |

| 2-Methylcitrate Synthase (PrpC) | Escherichia coli | Propionyl-CoA | 17 µM | 0.33 µmol/min/mg | |

| Oxaloacetate | 5 µM | ||||

| Salmonella enterica | Propionyl-CoA | 10 µM | 1.8 µmol/min/mg | [11] | |

| Oxaloacetate | 3 µM | [11] | |||

| Burkholderia sacchari | Propionyl-CoA | Not Reported | 0.91 U/mg | [12] | |

| 2-Methylisocitrate Lyase (PrpB) | Escherichia coli | (2R,3S)-2-Methylisocitrate | Not Reported | Not Reported | [10] |

| Aspergillus nidulans | (2R,3S)-2-Methylisocitrate | Not Reported | Not Reported | [10] |

Experimental Protocols

Assay for 2-Methylcitrate Synthase (PrpC) Activity

This spectrophotometric assay measures the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.[11][12]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

DTNB solution (10 mM in potassium phosphate buffer)

-

Oxaloacetate solution (10 mM)

-

Propionyl-CoA solution (10 mM)

-

Enzyme preparation (cell lysate or purified protein)

Procedure:

-

Prepare a reaction mixture containing:

-

870 µL of 100 mM potassium phosphate buffer (pH 7.5)

-

50 µL of 10 mM DTNB

-

50 µL of 10 mM oxaloacetate

-

-

Add a suitable amount of the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding 30 µL of 10 mM propionyl-CoA.

-

Immediately monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C) for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹).[11]

Assay for 2-Methylisocitrate Lyase (PrpB) Activity

This assay is based on the cleavage of 2-methylisocitrate to pyruvate and succinate. The pyruvate produced is then measured. A common method involves a coupled reaction where pyruvate is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[13]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

MgCl₂ solution (100 mM)

-

NADH solution (10 mM)

-

Lactate dehydrogenase (LDH) (e.g., 1000 units/mL)

-

(2R,3S)-2-Methylisocitrate solution (10 mM)

-

Enzyme preparation (cell lysate or purified protein)

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL of 100 mM potassium phosphate buffer (pH 7.0)

-

50 µL of 100 mM MgCl₂

-

50 µL of 10 mM NADH

-

10 µL of LDH

-

-

Add a suitable amount of the enzyme preparation and incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate.

-

Initiate the reaction by adding 40 µL of 10 mM 2-methylisocitrate.

-

Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

Pathway Regulation and Interplay with Central Metabolism

The methylcitrate cycle is tightly regulated to coordinate with the overall metabolic state of the cell.

Transcriptional Regulation

The expression of the prp operon, which encodes the enzymes of the methylcitrate cycle, is subject to transcriptional control by various regulators. In Bacillus thuringiensis, the operon is negatively regulated by the global transcription factors CcpA and AbrB , and positively regulated by the LysR-family regulator CcpC .[14][15] This complex regulation ensures that the pathway is highly active during the stationary phase of growth.[14]

Interplay with the TCA and Glyoxylate Cycles

The methylcitrate cycle is intricately linked to the TCA and glyoxylate cycles.[2][3] Oxaloacetate , a key intermediate of the TCA cycle, is a substrate for 2-methylcitrate synthase.[2] The succinate produced by 2-methylisocitrate lyase can directly enter the TCA cycle.[2] The pyruvate generated can be converted to acetyl-CoA and also enter the TCA cycle. This interconnectedness allows the cell to efficiently utilize various carbon sources and maintain metabolic homeostasis.

Conclusion

The formation of this compound is the gateway to a vital metabolic pathway that enables organisms to process potentially toxic propionyl-CoA and utilize it as a carbon source. A thorough understanding of the enzymes, kinetics, and regulation of the methylcitrate cycle is critical for researchers in microbiology, biochemistry, and metabolic engineering. Furthermore, as intermediates of this pathway are implicated in human metabolic disorders such as propionic acidemia, continued investigation into this pathway holds significant promise for the development of novel diagnostic and therapeutic strategies. The provided experimental protocols offer a foundation for further research into the intricacies of this fascinating and essential biochemical pathway.

References

- 1. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 3. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]

- 7. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steric and conformational features of the aconitase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]

- 10. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Methylcitrate cycle: a well-regulated controller of Bacillus sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

2-Methylcitric Acid: A Key Biomarker in the Diagnosis and Management of Methylmalonic Acidemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methylmalonic acidemia (MMA) is an inborn error of metabolism characterized by the accumulation of methylmalonic acid and other toxic metabolites due to defects in the enzyme methylmalonyl-CoA mutase or in the synthesis of its cofactor, adenosylcobalamin.[1][2] This accumulation leads to a range of severe clinical manifestations, including metabolic acidosis, neurological damage, and failure to thrive.[3][4] In the quest for reliable and specific biomarkers for MMA, 2-methylcitric acid (MCA) has emerged as a crucial analyte.[3] This technical guide provides a comprehensive overview of this compound as a biomarker for methylmalonic acidemia, focusing on its biochemical origins, analytical methodologies for its detection, and its clinical utility in diagnosis and monitoring.

Biochemical Pathway of this compound Formation

In individuals with methylmalonic acidemia, the enzymatic block in the conversion of methylmalonyl-CoA to succinyl-CoA leads to the accumulation of upstream metabolites, most notably propionyl-CoA.[1][5] This excess propionyl-CoA can then enter an alternative metabolic route, where it condenses with oxaloacetate in a reaction catalyzed by citrate synthase. This reaction, which normally utilizes acetyl-CoA to form citrate in the Krebs cycle, instead produces this compound when propionyl-CoA is the substrate.[3][5] The accumulation of this compound is therefore a direct consequence of the primary metabolic defect in MMA.[6]

Clinical Significance and Data Presentation

Elevated levels of this compound are a hallmark of both methylmalonic acidemia and propionic acidemia.[7] Its measurement is crucial for newborn screening, differential diagnosis, and monitoring of affected individuals.[8][9] The inclusion of this compound as a second-tier marker in newborn screening programs has been shown to significantly improve the positive predictive value and reduce false-positive rates associated with primary markers like propionylcarnitine (C3).[8][10]

Quantitative Data on this compound Levels

| Condition | Analyte | Matrix | Concentration Range | Reference |

| Methylmalonic Acidemia/Propionic Acidemia (True Positives) | This compound | Dried Blood Spot | > 1.0 µmol/L | [8] |

| Healthy Newborns (Reference Range) | This compound | Dried Blood Spot | 0.04 - 0.36 µmol/L | [8] |

| Vitamin B12 Deficiency | This compound | Serum | 93 - 13,500 nmol/L | [3] |

Diagnostic Performance of this compound in Newborn Screening

| Parameter | Value (Primary Screening: C3 and C3/C2 ratio) | Value (With 2-MCA as Second-Tier Marker) | Reference |

| Positive Predictive Value | 8.7% | 64.3% | [8] |

| Sensitivity | 100% | 100% | [8] |

| Unnecessary Referrals Avoided | - | 89 | [8] |

Experimental Protocols for this compound Analysis

The gold standard for the quantification of this compound in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][11] This technique offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Workflow for LC-MS/MS Analysis of this compound

Detailed Methodology for LC-MS/MS Analysis of this compound in Dried Blood Spots (DBS)

This protocol is a synthesized representation based on methodologies described in the literature.[11][12]

1. Sample Preparation:

-

A 3.2 mm disk is punched from the dried blood spot card.

-

The disk is placed into a well of a 96-well microplate.

-

An extraction solution containing an internal standard (e.g., deuterated this compound, MCA-d3) in a methanol:water mixture is added to each well.

-

The plate is sealed and agitated for a specified time (e.g., 30 minutes) to ensure complete extraction of the analyte.

-

The plate is then centrifuged to pellet any solid material.

2. Derivatization (Dual Derivatization Approach):

-

While some methods directly analyze the underivatized MCA, derivatization can improve chromatographic retention and mass spectrometric sensitivity.[11]

-

For this compound, amidation using a reagent like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can be performed.[11]

-

The supernatant from the extraction step is mixed with the derivatization reagent and incubated at an elevated temperature (e.g., 60°C) for a set duration.

3. Liquid Chromatography (LC) Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase A: Water with a small percentage of an acidifier like formic acid (e.g., 0.1% formic acid).

-

Mobile Phase B: Methanol or acetonitrile with a similar concentration of formic acid.

-

Gradient Elution: A gradient program is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A typical elution time for derivatized MCA is around 3.9 minutes.[11]

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.[11]

4. Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization: Electrospray ionization (ESI) is used, typically in positive ion mode for derivatized MCA.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and compared to a calibration curve prepared with known concentrations of this compound to determine the concentration in the sample.

Conclusion

This compound is a highly valuable biomarker for the diagnosis and management of methylmalonic acidemia. Its formation is a direct consequence of the underlying metabolic defect, and its measurement, particularly by LC-MS/MS, provides a sensitive and specific tool for clinicians and researchers. The integration of this compound analysis into newborn screening protocols has substantially improved the accuracy of early detection, enabling timely intervention and better clinical outcomes for affected individuals. For drug development professionals, this compound serves as a reliable biomarker to monitor disease progression and the efficacy of therapeutic interventions.

References

- 1. Genetic and Genomic Systems to Study Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. This compound, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Elevated urine this compound level (Concept Id: C5826571) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 5. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of this compound in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2-Methylcitric Acid: A Comprehensive Technical Guide on its Discovery, Chemical Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid is a tricarboxylic acid that has garnered significant attention in the scientific community, primarily due to its pivotal role in propionate metabolism and its utility as a biomarker for certain inherited metabolic disorders. This technical guide provides an in-depth overview of the discovery of this compound, its chemical characteristics, its biosynthesis and metabolism through the methylcitrate cycle, and its clinical relevance. Detailed experimental protocols for its quantification and the characterization of related enzymes are also presented to support further research and development in this area.

Discovery of this compound and the Methylcitrate Cycle

This compound was first identified in the context of propionate metabolism in microorganisms.[1] The pathway responsible for its formation and subsequent conversion, the methylcitrate cycle, was elucidated as an alternative to the toxic accumulation of propionyl-CoA, a product of the catabolism of odd-chain fatty acids and certain amino acids.[1][2] This cycle allows organisms to convert propionyl-CoA into pyruvate and succinate, which can then enter central carbon metabolism.[1]

In humans, the accumulation of this compound is a key diagnostic marker for inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia, as well as in cases of cobalamin (vitamin B12) deficiency.[3][4] In these conditions, impaired propionyl-CoA metabolism leads to its accumulation and subsequent condensation with oxaloacetate to form this compound.[3]

Chemical Properties

This compound (IUPAC name: 2-hydroxybutane-1,2,3-tricarboxylic acid) is a seven-carbon tricarboxylic acid. Its chemical structure is similar to that of citric acid, with the addition of a methyl group.

Table 1: General Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀O₇ |

| Molecular Weight | 206.15 g/mol |

| CAS Number | 6061-96-7 |

| Appearance | Solid |

| Stereoisomerism | Contains two chiral centers, leading to four possible stereoisomers. The biologically relevant isomer produced by 2-methylcitrate synthase is (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate.[5] |

The Methylcitrate Cycle: Biosynthesis and Metabolism of this compound

The methylcitrate cycle is a metabolic pathway that processes propionyl-CoA. The key enzymes and reactions involved are detailed below.

Key Enzymes of the Methylcitrate Cycle

1. 2-Methylcitrate Synthase (PrpC): This enzyme catalyzes the initial condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.[5]

2. 2-Methylcitrate Dehydratase (PrpD): This enzyme catalyzes the dehydration of 2-methylcitrate to cis-2-methylaconitate.[6]

3. Aconitase (AcnA/B): Aconitase then hydrates cis-2-methylaconitate to form 2-methylisocitrate.

4. 2-Methylisocitrate Lyase (PrpB): The final step involves the cleavage of 2-methylisocitrate by this lyase to yield pyruvate and succinate.[7]

Table 2: Properties of Key Enzymes in the Methylcitrate Cycle

| Enzyme | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) | Activators | Inhibitors |

| 2-Methylcitrate Synthase (E. coli) | Propionyl-CoA, Oxaloacetate | 2-Methylcitrate, CoA | 9.0[8] | 45-50[8] | - | V-13–009920 (IC₅₀ = 4.0 ± 1.1 µM)[9] |

| 2-Methylcitrate Dehydratase (Y. lipolytica) | 2-Methylcitrate | cis-2-Methylaconitate, H₂O | 6.5-7.0[6] | 25-40[6] | - | - |

| 2-Methylisocitrate Lyase (C. lipolytica) | (2R,3S)-2-Methylisocitrate | Pyruvate, Succinate | ~7.5[10] | ~40[10] | NAD[10] | NADH, NADPH[10] |

Clinical Significance and Biomarker Data

Elevated levels of this compound in biological fluids are a hallmark of several inherited metabolic disorders. Its quantification is crucial for the diagnosis and monitoring of these conditions.

Table 3: Concentrations of this compound in Human Biological Fluids

| Biological Fluid | Condition | Concentration Range | Reference |

| Serum | Normal | 60 - 228 nmol/L | [11] |

| Cobalamin Deficiency | 93 - 13,500 nmol/L | [3][11] | |

| Cerebrospinal Fluid (CSF) | Normal | 323 - 1,070 nmol/L | [11] |

| Cobalamin Deficiency | 1,370 - 16,300 nmol/L | [11] | |

| Dried Blood Spots (DBS) | Normal (Reference Range) | 0.04 - 0.36 µmol/L | [12] |

| Screen Positive for PA/MMA | 0.1 - 89.4 µmol/L | [12] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological samples.[3]

Detailed Methodology (Example for Plasma): [11][13]

-

Sample Preparation:

-

To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 2-methylcitric-d3 acid).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from isomers.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

-

Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Enzyme Assay for 2-Methylcitrate Synthase

The activity of 2-methylcitrate synthase can be determined by measuring the rate of Coenzyme A (CoA) release using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm.[4]

Detailed Protocol: [4]

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

DTNB Solution: 10 mM in assay buffer.

-

Oxaloacetate Solution: 10 mM in assay buffer.

-

Propionyl-CoA Solution: 10 mM in water.

-

Enzyme Sample: Purified enzyme or cell lysate.

-

-

Assay Procedure:

-

In a 1 mL cuvette, combine:

-

850 µL of Assay Buffer

-

50 µL of DTNB Solution

-

50 µL of Oxaloacetate Solution

-

X µL of Enzyme Sample (e.g., 10-50 µg of protein)

-

(100 - X) µL of water

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of Propionyl-CoA Solution.

-

Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA₄₁₂/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mg) = (ΔA₄₁₂/min * Total Volume) / (ε * Path Length * mg of protein)

-

Where ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹.

-

-

Conclusion and Future Directions

This compound is a molecule of significant biological and clinical importance. Its discovery has been instrumental in understanding alternative metabolic pathways for propionate detoxification. The quantification of this compound serves as a critical tool for the diagnosis and management of several inherited metabolic diseases. The enzymes of the methylcitrate cycle represent potential therapeutic targets for diseases where propionate metabolism is dysregulated. Further research into the regulation of the methylcitrate cycle and the development of specific inhibitors for its enzymes could lead to novel therapeutic strategies for these debilitating disorders. The detailed protocols provided in this guide are intended to facilitate and standardize future investigations in this promising area of research.

References

- 1. 2-Methylisocitrate lyases from the bacterium Escherichia coli and the filamentous fungus Aspergillus nidulans: characterization and comparison of both enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tricarboxylic acid cycle enzyme activities in a mouse model of methylmalonic aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Salmonella typhimurium LT2 Catabolizes Propionate via the this compound Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Methylisocitrate lyase - Wikipedia [en.wikipedia.org]

- 8. clearsynth.com [clearsynth.com]

- 9. lcms.cz [lcms.cz]

- 10. tandfonline.com [tandfonline.com]

- 11. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdanderson.org [mdanderson.org]

- 13. researchgate.net [researchgate.net]

2-Methylcitric Acid: A Detour from the Krebs Cycle with Significant Clinical Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylcitric acid, a key metabolic intermediate that, while structurally similar to citrate, does not participate in the Krebs cycle. Instead, it is the central component of the methylcitrate cycle, a crucial pathway for the detoxification of propionyl-CoA. This document delves into the biochemical functions of this compound, the enzymology of the methylcitrate cycle, and the significant clinical implications of its accumulation in various metabolic disorders. Detailed experimental protocols for the quantification of this compound and the enzymatic assay of 2-methylcitrate synthase are provided, along with a thorough analysis of the inhibitory effects of this compound on Krebs cycle enzymes. This guide is intended to be a valuable resource for researchers, clinicians, and professionals in drug development investigating metabolic pathways and related pathologies.

Introduction: Beyond the Krebs Cycle

The Krebs cycle, or citric acid cycle (TCA), is a fundamental metabolic pathway for cellular energy production. However, the accumulation of certain metabolites can lead to alternative biochemical routes. One such metabolite is propionyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids.[1] Elevated levels of propionyl-CoA are toxic and necessitate a detoxification pathway known as the methylcitrate cycle .[2] The central molecule in this cycle is This compound .

This guide will explore the function of this compound, not as a component of the Krebs cycle, but as the cornerstone of a distinct and vital metabolic pathway. We will examine the enzymatic reactions of the methylcitrate cycle, the pathological consequences of its dysfunction, and the analytical methods used for its study.

The Methylcitrate Cycle: A Propionyl-CoA Detoxification Pathway

The methylcitrate cycle is a metabolic pathway that converts the toxic propionyl-CoA into pyruvate and succinate, which can then safely enter mainstream metabolism.[2][3] This cycle is particularly important inborn errors of metabolism where propionyl-CoA accumulates.

The key enzymatic steps of the methylcitrate cycle are as follows:

-

Formation of 2-Methylcitrate: 2-methylcitrate synthase (EC 2.3.3.5) catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate, commonly known as this compound.[4][5]

-

Dehydration to 2-Methyl-cis-aconitate: 2-methylcitrate dehydratase (EC 4.2.1.79) dehydrates 2-methylcitrate to produce 2-methyl-cis-aconitate.[6][7]

-

Hydration to 2-Methylisocitrate: Aconitase (EC 4.2.1.3) then hydrates 2-methyl-cis-aconitate to form 2-methylisocitrate.[6][8]

-

Cleavage to Pyruvate and Succinate: Finally, 2-methylisocitrate lyase (EC 4.1.3.30) cleaves 2-methylisocitrate into pyruvate and succinate.[3][6]

The succinate produced can enter the Krebs cycle, while pyruvate can be converted to acetyl-CoA or used in gluconeogenesis.

Clinical Significance of this compound

Elevated levels of this compound are a key diagnostic marker for several inherited metabolic disorders, primarily propionic acidemia and methylmalonic acidemia . In these conditions, genetic defects in enzymes responsible for propionyl-CoA metabolism lead to its accumulation and subsequent shunting into the methylcitrate cycle. Consequently, this compound concentrations in blood, urine, and cerebrospinal fluid (CSF) are significantly increased.

Quantitative Data on this compound Levels

The following tables summarize the normal and pathological concentrations of this compound in various biological fluids.

Table 1: this compound Concentrations in Serum/Plasma

| Condition | Concentration Range (nmol/L) | Reference(s) |

| Normal | 60 - 228 | [9][10] |

| Cobalamin (B12) Deficiency | 93 - 13,500 | [9][11] |

Table 2: this compound Concentrations in Urine

| Condition | Concentration Range (mmol/mol creatinine) | Reference(s) |

| Normal | 0.4 - 3.4 | [12] |

| Propionic/Methylmalonic Acidemia | 8.3 - 591 | [12] |

Table 3: this compound Concentrations in Cerebrospinal Fluid (CSF)

| Condition | Concentration Range (nmol/L) | Reference(s) |

| Normal | 323 - 1,070 | [9] |

| Cobalamin (B12) Deficiency | 1,370 - 16,300 | [9] |

Interaction with the Krebs Cycle: An Inhibitory Role

While not a direct participant, the accumulation of this compound and other intermediates of the methylcitrate cycle can significantly impact the Krebs cycle through enzymatic inhibition. This inhibition can contribute to the metabolic dysregulation observed in propionic and methylmalonic acidemias.[4]

Inhibition of Krebs Cycle Enzymes

Several key enzymes of the Krebs cycle are inhibited by this compound. The nature of this inhibition is typically competitive, owing to the structural similarity between 2-methylcitrate and citrate/isocitrate.

Table 4: Inhibition of Krebs Cycle Enzymes by this compound

| Enzyme | Type of Inhibition | Ki (mM) | Reference(s) |

| Citrate Synthase | Competitive | 1.5 - 7.6 | [4] |

| Aconitase | Non-competitive | 1.5 - 7.6 | [4] |

| NAD+-linked Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 | [4] |

| NADP+-linked Isocitrate Dehydrogenase | Competitive | 1.5 - 7.6 | [4] |

The accumulation of propionyl-CoA also inhibits pyruvate dehydrogenase and succinyl-CoA synthetase.[12]

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological matrices.[11]

5.1.1. Sample Preparation

-

Plasma/Serum: To 10 µL of plasma, add 80 µL of 5% trichloroacetic acid and 10 µL of an internal standard solution (e.g., deuterated D4-citric acid). Vortex for 30 seconds, keep on ice for 5 minutes, and then centrifuge at 17,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.[3]

-

Urine: Centrifuge the urine sample to remove particulates. Dilute 10 µL of the supernatant with 80 µL of 0.2% formic acid and add 10 µL of the internal standard solution.[3]

-

Dried Blood Spots (DBS): Punch a 3.2 mm disk from the DBS card into a well of a 96-well plate. Add an extraction/derivatization solution (if required by the specific method) and internal standards. Agitate and incubate as per the chosen protocol before analysis.[13]

5.1.2. UPLC-MS/MS Parameters

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Shim-pack Scepter HD-C18, 150 × 2.1 mm, 3 µm) is commonly used.[10]

-

Gradient Elution: A typical gradient involves starting with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analyte, followed by a re-equilibration step. A representative gradient is as follows: 0-2 min, 2% B; 2-4 min, 2-60% B; 4-4.05 min, 60-99% B; 4.05-4.5 min, 99% B; 4.5-4.55 min, 99-2% B; 4.55-6.5 min, 2% B.[13]

-

Column Temperature: 40°C.[10]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.[10]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure specificity and sensitivity.

-

Enzyme Assay for 2-Methylcitrate Synthase

This assay measures the activity of 2-methylcitrate synthase by detecting the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[2][4]

5.2.1. Reagents

-

Assay Buffer: 66.7 mM potassium phosphate buffer, pH 6.9.[4]

-

Oxaloacetate solution: 2 mM in assay buffer.[4]

-

Propionyl-CoA solution: 250 µM in assay buffer.[4]

-

DTNB solution: 2 mM in assay buffer.[4]

-

Enzyme extract (e.g., cell lysate).

5.2.2. Procedure

-

In a cuvette, combine the assay buffer, oxaloacetate solution, propionyl-CoA solution, and DTNB solution.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity. The molar extinction coefficient for the product of the DTNB reaction is 13,600 M-1cm-1.[2]

Conclusion

This compound, though not a direct participant in the Krebs cycle, plays a critical role in cellular metabolism, particularly in the context of propionyl-CoA detoxification. Its accumulation serves as a vital biomarker for serious inborn errors of metabolism. The inhibitory effects of elevated this compound on key Krebs cycle enzymes highlight the intricate and interconnected nature of metabolic pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers and clinicians to accurately quantify this important metabolite and study the enzymes involved in its metabolism. A deeper understanding of the methylcitrate cycle and its interactions with central carbon metabolism is essential for the development of novel diagnostic and therapeutic strategies for related metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the 2-Methylcitrate Pathway Involved in the Catabolism of Propionate in the Polyhydroxyalkanoate-Producing Strain Burkholderia sacchari IPT101T and Analysis of a Mutant Accumulating a Copolyester with Higher 3-Hydroxyvalerate Content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-methylcitrate synthase - Wikipedia [en.wikipedia.org]

- 6. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alchetron.com [alchetron.com]

- 8. Methylcitrate cycle - Wikipedia [en.wikipedia.org]

- 9. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and this compound Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of this compound, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Accumulation of 2-Methylcitric Acid in Organic Acidurias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-methylcitric acid (MCA) as a critical biomarker in the diagnosis and management of specific organic acidurias. The document outlines the biochemical basis of MCA accumulation, presents quantitative data, details analytical and enzymatic assay protocols, and discusses the compound's pathophysiological significance.

Introduction to this compound and Organic Acidurias

Organic acidurias are a class of inborn errors of metabolism characterized by the accumulation and excretion of non-amino organic acids.[1][2] These disorders typically result from deficiencies in enzymes crucial for the catabolism of amino acids, fatty acids, and carbohydrates.[1][2] Among the many metabolites identified in these conditions, this compound (2-hydroxy-1,2,3-butanetricarboxylic acid) has emerged as a key diagnostic marker for disorders of propionyl-CoA metabolism.[3][4] Its presence in elevated concentrations in biological fluids like urine, plasma, and cerebrospinal fluid is a strong indicator of underlying metabolic dysfunction.[5][6]

This guide focuses on the primary organic acidurias associated with MCA accumulation:

-

Propionic Acidemia (PA) : Caused by a deficiency of the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[3][4]

-

Methylmalonic Acidemia (MMA) : Resulting from a deficiency of the enzyme methylmalonyl-CoA mutase (MCM) or defects in the synthesis and transport of its cofactor, adenosylcobalamin (a form of vitamin B12).[3][4][7]

-

Cobalamin (Vitamin B12) Deficiencies : Functional or nutritional deficiencies of vitamin B12 can lead to secondary accumulation of MCA.[3][5]

Biochemical Pathway of this compound Formation

Under normal physiological conditions, propionyl-CoA, derived from the catabolism of branched-chain amino acids (valine, isoleucine, methionine, threonine), odd-chain fatty acids, and cholesterol, is converted to D-methylmalonyl-CoA by propionyl-CoA carboxylase (PCC). D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by methylmalonyl-CoA mutase (MCM). Succinyl-CoA then enters the Krebs (tricarboxylic acid) cycle.

In PA and MMA, the enzymatic blocks in this pathway lead to the pathological accumulation of propionyl-CoA in the mitochondrial matrix.[8] This excess propionyl-CoA serves as an alternative substrate for citrate synthase, an enzyme that normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[5][9] The condensation of propionyl-CoA with oxaloacetate results in the formation of (2R,3S)-2-methylcitric acid.[10] This abnormal shunt pathway is the primary source of MCA in these disorders.

Pathophysiological Significance

The accumulation of this compound is not merely a diagnostic marker; it is also implicated as a pathogenic molecule. MCA is a structural analog of citrate and can interfere with cellular metabolism. In vitro studies have shown that 2-methylcitrate can competitively inhibit several key enzymes of the Krebs cycle, including citrate synthase, aconitase, and isocitrate dehydrogenase.[11] By inhibiting these enzymes, MCA may disrupt mitochondrial energy production, contributing to the ketogenesis and hypoglycemia observed during metabolic crises in patients with PA and MMA.[11]

Quantitative Data on this compound

The concentration of this compound is significantly elevated in patients with propionic acidemia, methylmalonic acidemia, and cobalamin defects compared to healthy individuals. The following tables summarize typical concentrations found in various biological matrices.

Table 1: this compound Concentrations in Dried Blood Spots (DBS)

| Population | Analyte | Concentration Range (µmol/L) | Source(s) |

| Healthy Newborns | This compound | 0.04 - 0.36 | [3] |

| Healthy Individuals | This compound | ≤ 0.63 | [12] |

| PA/MMA Patients | This compound | 1.0 - 12.0 | [12] |

| Screen Positive (PA/MMA) | This compound | 0.1 - 89.4 | [3] |

Table 2: this compound Concentrations in Plasma/Serum

| Population | Analyte | Concentration Range (nmol/L) | Source(s) |

| Healthy Adults | This compound (Serum) | 60 - 228 | [4][5] |

| Cobalamin Deficiency | This compound (Serum) | 93 - 13,500 | [4][5] |

Table 3: this compound Concentrations in Urine

| Population | Analyte | Concentration Range (mmol/mol creatinine) | Source(s) |

| Healthy Individuals | This compound | 0.4 - 3.4 | [13] |

| PA/MMA/Cbl Defect Patients | This compound | 8.3 - 591 | [13] |

Table 4: this compound Concentrations in Cerebrospinal Fluid (CSF)

| Population | Analyte | Concentration Range (nmol/L) | Source(s) |

| Healthy Individuals | This compound | 323 - 1,070 | [5] |

| Cobalamin Deficiency | This compound | 1,370 - 16,300 | [5] |

Methodologies and Experimental Protocols

Accurate quantification of this compound and assessment of relevant enzyme activities are crucial for diagnosis and monitoring. The gold standard methods are mass spectrometry-based techniques for metabolite quantification and radiometric or chromatographic assays for enzyme activity.

Quantification of this compound

GC-MS is a classic and robust method for profiling urinary organic acids, including MCA.[2] The protocol involves extraction of organic acids from the biological matrix, chemical derivatization to increase volatility, and subsequent separation and detection.

Representative GC-MS Protocol for Urinary Organic Acids:

-

Sample Preparation:

-

Thaw a frozen urine sample and vortex.

-

Transfer a volume of urine normalized to its creatinine concentration (e.g., volume equivalent to 1 µmol of creatinine) to a glass tube.

-

Add an appropriate internal standard (e.g., 2-ketocaproic acid).[14]

-

Acidify the sample to pH ~1.0 with HCl.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.

-

Repeat the extraction step twice, pooling the organic layers.

-

Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.

-

-

Derivatization:

-

To the dried extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

-

Incubate the mixture at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 30-45 minutes) to convert the organic acids to their volatile trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatograph: Use a capillary column (e.g., DB-5ms) with helium as the carrier gas. Employ a temperature program that starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 300°C) to separate the compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known analytes like MCA, which increases sensitivity.[2]

-

-

Data Analysis:

-

Identify MCA based on its retention time and characteristic mass spectrum compared to a known standard.

-

Quantify MCA by comparing the peak area of a characteristic ion to the peak area of the internal standard.

-

LC-MS/MS has become the method of choice, particularly for high-throughput applications like newborn screening, due to its high sensitivity, specificity, and minimal sample preparation requirements.[3][6]

Representative LC-MS/MS Protocol for MCA in Dried Blood Spots (DBS):

-

Sample Preparation:

-

Punch a small disc (e.g., 3.2 mm) from a dried blood spot card into a well of a 96-well microtiter plate.

-

Add an extraction solution containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled MCA) in a solvent like methanol.

-

-

Extraction and Derivatization (if required):

-

Some methods analyze MCA directly, while others use derivatization to improve chromatographic retention and sensitivity.

-

A common derivatization for MCA involves amidation using reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[6][13] This is typically done by adding the derivatization reagent, incubating at an elevated temperature (e.g., 65°C for 45 min), and then directly analyzing the reaction mixture.[13]

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant or derivatized mixture into the LC-MS/MS system.

-

Liquid Chromatograph: Use a reverse-phase column (e.g., C18) with a gradient elution of mobile phases, typically water and acetonitrile, both containing a modifier like formic acid.

-

Tandem Mass Spectrometer: Operate in electrospray ionization (ESI) mode (positive or negative). Use Multiple Reaction Monitoring (MRM) for detection. This involves selecting the precursor ion of MCA (or its derivative) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides exceptional specificity.

-

-

Data Analysis:

-

Quantify MCA by calculating the ratio of the peak area of the analyte's MRM transition to that of the stable isotope-labeled internal standard.

-

Enzymatic Assays

Definitive diagnosis of PA and MMA requires demonstrating deficient enzyme activity in patient-derived cells, typically cultured skin fibroblasts or isolated leukocytes.[9][10]

The PCC assay measures the ATP-dependent carboxylation of propionyl-CoA to form methylmalonyl-CoA.

Representative Radiometric PCC Assay Protocol (Fibroblasts):

-

Cell Culture and Homogenization:

-

Culture patient skin fibroblasts to confluency in T25 flasks.[10] For certain studies, cells must be cultured in low-biotin medium.[8]

-

Harvest the cells, wash with phosphate-buffered saline, and resuspend in a homogenization buffer.

-

Lyse the cells using sonication on ice.

-

Centrifuge the lysate to pellet debris and use the supernatant for the assay. Determine the protein concentration of the supernatant.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Buffer (e.g., Tris-HCl)

-

ATP and MgCl₂

-

Propionyl-CoA (substrate)

-

[¹⁴C]-labeled sodium bicarbonate (H¹⁴CO₃⁻) as the source of the carboxyl group.[8]

-

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a specific amount of cell homogenate protein.

-

Incubate at 37°C for a defined time (e.g., 30 minutes).

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).[8] This precipitates the protein and stops the enzymatic activity.

-

Centrifuge to pellet the precipitated protein.

-

The principle of the assay is based on the fixation of ¹⁴CO₂ into a non-volatile product (methylmalonyl-CoA). The unreacted H¹⁴CO₃⁻ is removed.

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

-

Calculation:

-

Calculate the enzyme activity based on the amount of radioactivity incorporated per unit of time per milligram of protein (e.g., in nmol/hr/mg protein). Compare patient results to those from control cell lines.

-

The MCM assay measures the isomerization of methylmalonyl-CoA to succinyl-CoA.

Representative Chromatographic MCM Assay Protocol (Leukocytes/Fibroblasts):

-

Sample Preparation:

-

Enzyme Reaction:

-

The assay is typically run in two parallel conditions: without and with the addition of the cofactor, adenosylcobalamin (AdoCbl).[9] This helps differentiate between an apoenzyme defect (mut⁰ or mut⁻) and a cofactor synthesis defect (cblA, cblB).

-

Prepare a reaction mixture containing buffer, cell homogenate, and either water (for holoenzyme activity) or AdoCbl (for total potential activity).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrate, methylmalonyl-CoA.

-

Incubate at 37°C for a defined period.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding acid (e.g., trichloroacetic acid or perchloric acid).

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant using HPLC or UPLC-MS/MS to separate and quantify the product, succinyl-CoA, from the substrate, methylmalonyl-CoA.[5][13]

-

The amount of succinyl-CoA produced is a direct measure of MCM activity.

-

-

Calculation:

-

Calculate enzyme activity based on the amount of succinyl-CoA formed per unit of time per milligram of protein. A significantly low total activity indicates a mutase apoenzyme defect, whereas low holoenzyme activity that increases substantially with added AdoCbl points towards a cofactor synthesis defect.

-

Conclusion

This compound is an indispensable biomarker for the diagnosis and management of propionic and methylmalonic acidemias. Its formation via an alternative metabolic shunt pathway is a direct consequence of enzymatic defects in propionyl-CoA catabolism. Accurate quantification of MCA using mass spectrometry, coupled with definitive enzymatic assays in patient-derived cells, provides a comprehensive framework for laboratory diagnosis. Understanding the biochemical basis, quantitative levels, and analytical methodologies for MCA is essential for researchers and clinicians working to improve therapeutic strategies and outcomes for patients with these challenging organic acidurias.

References

- 1. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunological studies of propionyl CoA carboxylase in livers and fibroblasts of patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The measurement of propionyl-CoA carboxylase and pyruvate carboxylase activity in hair roots: its use in the diagnosis of inherited biotin-dependent enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 9. Methylmalonyl-CoA mutase activity of leukocytes in variants and heterozygotes of methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Case Western Reserve University [case.edu]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylmalonyl-CoA mutase deficiency - Wikipedia [en.wikipedia.org]

- 14. bevital.no [bevital.no]

A Technical Guide to the Biosynthesis of 2-Methylcitric Acid from Propionyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthesis of 2-methylcitric acid from propionyl-CoA, a critical metabolic pathway in various organisms with significant implications for human health and disease. The guide details the core enzymatic reactions of the methylcitrate cycle, the primary route for propionyl-CoA metabolism. It presents key quantitative data, including enzyme kinetics, and offers detailed experimental protocols for the functional assessment of the pathway. Furthermore, this document elucidates the intricate transcriptional regulation governing the expression of the enzymes involved. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this vital biochemical process. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating propionate metabolism and its role in physiology and pathology.

Introduction

Propionyl-CoA is a pivotal intermediate in cellular metabolism, arising from the catabolism of odd-chain fatty acids, cholesterol, and specific amino acids such as valine, isoleucine, threonine, and methionine. While essential, the accumulation of propionyl-CoA can be toxic to cells. Consequently, organisms have evolved specific pathways to metabolize this compound. In many bacteria, fungi, and plants, the primary route for propionyl-CoA detoxification and assimilation is the methylcitrate cycle. This cycle converts propionyl-CoA into pyruvate and succinate, which can then enter central carbon metabolism.

The initial and committing step of this pathway is the condensation of propionyl-CoA with oxaloacetate to form this compound. This reaction is catalyzed by the enzyme 2-methylcitrate synthase. Elevated levels of this compound in humans are a key biomarker for inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia, highlighting the clinical relevance of this pathway. Understanding the biosynthesis of this compound is therefore crucial for diagnosing and developing therapeutic strategies for these conditions. This guide provides a detailed examination of the enzymatic, regulatory, and experimental aspects of this compound synthesis from propionyl-CoA.

The Methylcitrate Cycle: The Core Pathway

The methylcitrate cycle is a metabolic pathway that facilitates the conversion of propionyl-CoA to pyruvate and succinate. The cycle is initiated by the enzymatic synthesis of this compound.

The key enzymatic steps of the methylcitrate cycle are as follows:

-

Condensation: 2-methylcitrate synthase (PrpC) catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate, commonly known as 2-methylcitrate.

-

Dehydration: 2-methylcitrate is then dehydrated by 2-methylcitrate dehydratase (PrpD) to yield 2-methyl-cis-aconitate.

-

Hydration: Aconitase (AcnB) subsequently hydrates 2-methyl-cis-aconitate to form 2-methylisocitrate.

-

Cleavage: Finally, 2-methylisocitrate lyase (PrpB) cleaves 2-methylisocitrate into pyruvate and succinate.

Succinate can then enter the tricarboxylic acid (TCA) cycle to be converted back to oxaloacetate, thus replenishing the cycle's starting substrate. Pyruvate can also be further metabolized through various central metabolic pathways.

Key Enzyme: 2-Methylcitrate Synthase (PrpC)

2-Methylcitrate synthase (EC 2.3.3.5) is the first and often rate-limiting enzyme of the methylcitrate cycle. It belongs to the transferase family and catalyzes the Claisen condensation of propionyl-CoA with oxaloacetate. While its primary substrate is propionyl-CoA, it has been shown to also utilize acetyl-CoA, though with lower efficiency.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of 2-methylcitrate synthase have been characterized in several organisms. The following table summarizes the available data for the enzyme from Escherichia coli.

| Substrate | KM (μM) | Vmax (μmol/min/mg) | pH | Temperature (°C) | Reference |

| Propionyl-CoA | 17 - 37 | 0.33 | 7.4 - 8.0 | 35 | |

| Oxaloacetate | 5 | - | 8.0 | 35 | |

| Acetyl-CoA | 101 | 0.11 | 8.0 | 35 |

Transcriptional Regulation of the Methylcitrate Cycle

The expression of the enzymes of the methylcitrate cycle is tightly regulated at the transcriptional level, primarily through the prp operon. This operon typically includes the genes encoding 2-methylcitrate synthase (prpC), 2-methylcitrate dehydratase (prpD), and 2-methylisocitrate lyase (prpB), along with a regulatory protein, PrpR.

Several transcription factors have been identified to regulate the prp operon in various bacteria:

-

PrpR: A key transcriptional activator required for the expression of the prpBCDE operon in Salmonella enterica and Escherichia coli. It is a member of the σ54 family of transcriptional activators. The activity of PrpR is thought to be modulated by 2-methylcitrate or a derivative, which acts as a co-regulator.

-

cAMP Receptor Protein (CRP): In E. coli and S. enterica, the prp operon is subject to catabolite repression mediated by CRP. In the absence of glucose, the cAMP-CRP complex binds to the promoter region of the prp operon, enhancing its transcription.

-

CcpA and AbrB: In Bacillus thuringiensis, the transcriptional activity of the prp operon is negatively regulated by the global transcription factors CcpA and AbrB.

-

CcpC: In contrast to CcpA and AbrB, the LysR-family regulator CcpC positively regulates the prp operon in B. thuringiensis.

-

RegX3: In Mycobacterium smegmatis, the response regulator RegX3 has been shown to activate the methylcitrate cycle by upregulating the transcription of prpR.

Experimental Protocols

2-Methylcitrate Synthase Activity Assay

This protocol is adapted from the method described for assaying citrate synthase activity, modified for 2-methylcitrate synthase. The assay spectrophotometrically measures the rate of Coenzyme A (CoA) release, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.

Materials:

-

HEPES buffer (50 mM, pH 7.5)

-

Potassium chloride (KCl, 0.1 M)

-

Glycerol (0.54 M)

-

DTNB (0.15 mM)

-

Oxaloacetate (0.05 mM)

-

Propionyl-CoA (0.1 mM)

-

Cell lysate or purified enzyme solution

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, glycerol, and DTNB.

-

Add the cell lysate or purified enzyme to a cuvette.

-

Add the reaction mixture and oxaloacetate to the cuvette and incubate for 5 minutes at 37°C to allow for the reaction of any free CoA in the sample.

-

Initiate the reaction by adding propionyl-CoA.

-

Immediately measure the change in absorbance at 412 nm over time.

-

The rate of reaction is proportional to the rate of change in absorbance. The molar extinction coefficient for the DTNB-CoA reaction product at 412 nm is 13,600 M-1cm-1.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in biological samples, such as plasma or dried blood spots, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation (from Dried Blood Spots):

-

Punch a small disk (e.g., 3.2 mm) from the dried blood spot.

-

Place the disk in a well of a 96-well plate.

-

Add an extraction solution containing an internal standard in a methanol/water mixture.

-

Incubate with shaking to extract the metabolites.

-

Centrifuge the plate to pellet the debris.

-

Transfer the supernatant to a new plate for analysis.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of water with formic acid (Mobile Phase A) and acetonitrile or methanol with formic acid (Mobile Phase B).

-

The gradient program should be optimized to achieve good separation of this compound from other metabolites.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode.

-

Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Conclusion

The biosynthesis of this compound from propionyl-CoA via the methylcitrate cycle is a fundamental metabolic process with significant implications for cellular homeostasis and human health. This guide has provided a comprehensive overview of this pathway, including the key enzymes, their kinetic properties, and the intricate regulatory networks that control their expression. The detailed experimental protocols for assessing enzyme activity and quantifying this compound offer valuable tools for researchers in this field. A thorough understanding of this pathway is paramount for advancing our knowledge of propionate metabolism and for the development of novel diagnostic and therapeutic approaches for related metabolic disorders. This technical guide serves as a foundational resource to support these endeavors.

An In-depth Technical Guide on the Clinical Relevance of Elevated 2-Methylcitric Acid Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylcitric acid (2-MCA) has emerged as a critical biomarker for the diagnosis and management of specific inborn errors of metabolism, primarily those affecting the propionate metabolic pathway. Its accumulation in biological fluids is a direct consequence of the enzymatic condensation of excess propionyl-CoA with oxaloacetate. Elevated levels of 2-MCA are hallmark biochemical findings in propionic acidemia (PA) and methylmalonic acidemia (MMA), and are also observed in vitamin B12 (cobalamin) deficiency. This guide provides a comprehensive overview of the biochemical origins of 2-MCA, its clinical significance, quantitative data, analytical methodologies for its detection, and its pathophysiological implications, with a focus on mitochondrial dysfunction.

Introduction

This compound is an endogenous tricarboxylic acid that is not a normal intermediate of major metabolic pathways.[1] Its presence in significant concentrations in blood, urine, or cerebrospinal fluid indicates a disruption in the catabolism of propionyl-CoA.[2][3] Propionyl-CoA is derived from the breakdown of several essential amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[4][5] Under normal physiological conditions, propionyl-CoA is carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle.[5] Pathological accumulation of propionyl-CoA shunts it towards an alternative pathway, leading to the formation of 2-MCA, making it a highly specific and sensitive biomarker for underlying metabolic defects.[2][6]

Biochemical Pathway of this compound Formation

The formation of 2-MCA occurs within the mitochondrial matrix. When the canonical pathway for propionyl-CoA metabolism is impaired, propionyl-CoA accumulates. The mitochondrial enzyme citrate synthase, which normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, can promiscuously use propionyl-CoA as a substrate.[1][3] This reaction condenses propionyl-CoA with oxaloacetate to form this compound.[1][2]

The primary enzymatic defects leading to this accumulation are deficiencies in:

-

Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme is responsible for the first step in the pathway, converting propionyl-CoA to D-methylmalonyl-CoA. Its deficiency causes Propionic Acidemia (PA).[2][4][5]

-

Methylmalonyl-CoA Mutase (MUT): This vitamin B12-dependent enzyme converts L-methylmalonyl-CoA to succinyl-CoA. Its deficiency is a primary cause of Methylmalonic Acidemia (MMA).[2][7][8]

-

Cobalamin (Vitamin B12) Metabolism: Defects in the synthesis of adenosylcobalamin, the active cofactor for MUT, also lead to functional MUT deficiency and subsequent MMA.[2][9]

Caption: Biochemical pathway of this compound (2-MCA) formation.

Clinical Significance of Elevated this compound

Elevated 2-MCA is a key diagnostic marker for several inherited metabolic disorders.[2] Its quantification is crucial for newborn screening programs and for monitoring therapeutic interventions.[10]

-

Propionic Acidemia (PA): Caused by a deficiency in propionyl-CoA carboxylase, PA leads to a significant accumulation of propionyl-CoA and its metabolites.[2][5] Patients present with metabolic acidosis, developmental delays, and recurrent metabolic crises.[2] Elevated 2-MCA is a constant and defining feature of the urinary organic acid profile in PA.[11] Plasma 2-MCA levels are generally higher in patients with PA compared to those with MMA and correlate with the disease burden.[12][13]

-

Methylmalonic Acidemia (MMA): Resulting from defects in methylmalonyl-CoA mutase or its cofactor vitamin B12, MMA also leads to the upstream accumulation of propionyl-CoA and, consequently, 2-MCA.[2] Symptoms include failure to thrive, neurological issues, and organ damage.[2] While the primary diagnostic marker is methylmalonic acid, elevated 2-MCA is also consistently found and helps in the differential diagnosis.[9][11]

-

Vitamin B12 (Cobalamin) Deficiency: A functional or absolute deficiency of vitamin B12 impairs the activity of methylmalonyl-CoA mutase, leading to the accumulation of both methylmalonic acid and 2-MCA.[2][3] Therefore, elevated 2-MCA can serve as a functional marker for vitamin B12 deficiency, which may present with anemia, neuropathy, and fatigue.[2]

Quantitative Data on this compound Levels

The concentration of 2-MCA varies significantly between healthy individuals and those with metabolic disorders. The following tables summarize reported quantitative data across different biological matrices.

Table 1: this compound Concentrations in Serum and Cerebrospinal Fluid (CSF)

| Analyte | Matrix | Condition | Number of Subjects | Concentration Range (nmol/L) | Citation(s) |

|---|---|---|---|---|---|

| This compound | Serum | Normal | 50 | 60 - 228 | [3] |

| This compound | Serum | Cobalamin Deficiency | 50 | 93 - 13,500 | [2][3] |

| This compound | CSF | Normal | 19 | 323 - 1,070 | [3] |

| this compound | CSF | Cobalamin Deficiency | 5 | 1,370 - 16,300 |[3] |

Table 2: this compound Concentrations in Dried Blood Spots (DBS) for Newborn Screening

| Parameter | Value (µmol/L) | Context | Citation(s) |

|---|---|---|---|

| Reference Range | 0.04 - 0.36 | Normal neonatal population | [10] |

| Screen Positive Range | 0.1 - 89.4 | Neonates with elevated C3 and C3/C2 ratio | [10] |

| Suggested Cut-off | > 1.0 | For improving positive predictive value |[10] |

Pathophysiological Role and Downstream Effects

The clinical manifestations of disorders associated with elevated 2-MCA are not solely due to the accumulation of this single metabolite. Rather, they result from a complex interplay of toxic metabolites and secondary metabolic disturbances, with mitochondrial dysfunction being a central theme.

-

TCA Cycle Disruption: Propionyl-CoA and 2-MCA can act as inhibitors of key mitochondrial enzymes.[14] 2-MCA has been implicated in the dysfunction of citrate synthase and isocitrate dehydrogenase, altering TCA cycle function.[5] The accumulation of propionyl-CoA can also lead to the formation of propionylcarnitine, depleting the free carnitine pool and impairing fatty acid oxidation.[15] Furthermore, the sequestration of oxaloacetate for 2-MCA synthesis can deplete TCA cycle intermediates, a state known as deficient anaplerosis, further compromising energy production.[16]

-

Mitochondrial Bioenergetics and Oxidative Stress: The disruption of the TCA cycle and electron transport chain leads to decreased ATP production and an increase in the generation of reactive oxygen species (ROS).[17] This state of oxidative stress can damage mitochondrial DNA, proteins, and lipids, contributing to the progressive, multi-organ pathology seen in PA and MMA, particularly affecting high-energy-demand tissues like the brain, kidney, and liver.[17][18]

Caption: Pathophysiological consequences of elevated 2-MCA and propionyl-CoA.

Analytical Methodologies

The accurate quantification of 2-MCA is essential for clinical diagnosis and research. The gold standard methods rely on mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying 2-MCA in various biological matrices, including dried blood spots (DBS), plasma, and urine, offering high sensitivity and specificity.[2][6]

General Protocol Outline:

-

Sample Preparation:

-

A small punch from a DBS card or a measured volume of plasma/urine is used.[6]

-

An internal standard (e.g., isotopically labeled 2-MCA-d3) is added.

-

Analytes are extracted using an appropriate solvent (e.g., methanol).

-

-

Derivatization (Often Required):

-

Due to the poor chromatographic retention and low ionization efficiency of small organic acids, derivatization is often necessary.[6]

-